2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as ortho-phosphoric acid . Industrial production methods may scale up these reactions using continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups, using reagents like alkyl halides.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. The compound may also interact with enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Compared to other 1,2,4-triazole derivatives, 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide is unique due to the presence of both sulfanyl and dibromo groups, which enhance its biological activity. Similar compounds include:
- 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
These compounds share the 1,2,4-triazole core but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
Molecular Formula |
C18H17Br2N5OS |
---|---|
Molecular Weight |
511.2 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17Br2N5OS/c1-10-3-5-12(6-4-10)17-23-24-18(25(17)21)27-9-15(26)22-16-13(19)7-11(2)8-14(16)20/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI Key |
JQWXSRTXRREDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)C)Br |
Origin of Product |
United States |
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